![molecular formula C15H13N3O3S B5609928 N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide CAS No. 6062-95-9](/img/structure/B5609928.png)
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide
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Overview
Description
N-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide, commonly known as IND, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. IND has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of IND is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. IND has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In addition, it has been found to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
IND has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. IND has also been found to possess anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using IND in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. In addition, IND is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using IND in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for research on IND. One area of interest is the development of analogs of IND that possess improved pharmacological properties, such as increased solubility and potency. In addition, further studies are needed to elucidate the mechanism of action of IND and to identify its molecular targets. Finally, there is a need for more preclinical and clinical studies to evaluate the potential therapeutic applications of IND in various disease states.
Synthesis Methods
The synthesis of IND involves the reaction of 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbohydrazide with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a strong acid to yield IND. The overall yield of the synthesis is typically around 60-70%.
Scientific Research Applications
IND has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. IND has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to possess antiviral activity against herpes simplex virus type 1 and type 2.
properties
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)iminobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-18-13-10-6-5-9-12(13)14(15(18)19)16-17-22(20,21)11-7-3-2-4-8-11/h2-10,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVHBRACPFAWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30417420 |
Source
|
Record name | AC1NT7AB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30417420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6062-95-9 |
Source
|
Record name | AC1NT7AB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30417420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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